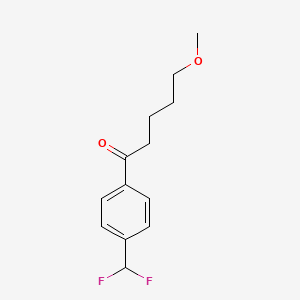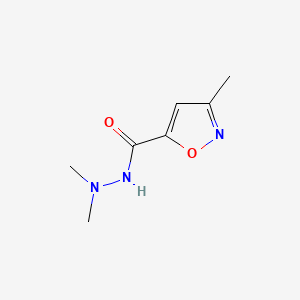
(+/-)-Pronethalol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Pronethalol-d6 (also known as (-)-propranolol-d6) is a synthetic compound derived from the β-blocker propranolol. It is a stereoisomer of propranolol, which is used in the treatment of hypertension, arrhythmias, angina, and other cardiovascular diseases. (-)-Pronethalol-d6 is an important research tool in the field of pharmacology due to its ability to selectively block the β-adrenergic receptor. This compound has been studied for its potential to be used in a variety of lab experiments and in the treatment of various conditions.
Wissenschaftliche Forschungsanwendungen
Metabolomics in Chemical Exposure Assessment
- Metabolomics as a Research Tool : A review highlighted the use of metabolomics to study physiological disruptions caused by chemical substances like bisphenol A and phthalates. Metabolomics, integrating with conventional toxicological studies, offers insights into the metabolic pathways altered upon exposure to these chemicals, utilizing mass spectrometry and nuclear magnetic resonance approaches (Gómez & Gallart-Ayala, 2018).
Environmental and Health Impact Studies
Environmental Contaminants Research : Research on emerging contaminants, including phthalates, assesses their presence across various environmental compartments and their potential health impacts. This approach helps identify global research trends and data gaps, contributing to regulatory policies and risk assessments (Bao et al., 2015).
Health Risk Assessment : Studies focusing on the ubiquity of phthalates in the environment and their classification as Endocrine Disrupting Chemicals (EDCs) underscore the importance of human biomonitoring studies. These studies aim to correlate exposure levels with adverse human effects, offering data essential for effective regulatory policies (Katsikantami et al., 2016).
Analytical Methods for Chemical Analysis
- Antioxidant Activity Determination : The review on analytical methods used in determining antioxidant activity reflects the diversity and applicability of tests in assessing the kinetics or equilibrium states of chemical reactions. These methodologies, critical for evaluating the effects of various substances, can be adapted for studying specific compounds like pronethalol derivatives (Munteanu & Apetrei, 2021).
Eigenschaften
CAS-Nummer |
1329805-79-9 |
|---|---|
Produktname |
(+/-)-Pronethalol-d6 |
Molekularformel |
C15H19NO |
Molekulargewicht |
235.36 |
IUPAC-Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Synonyme |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



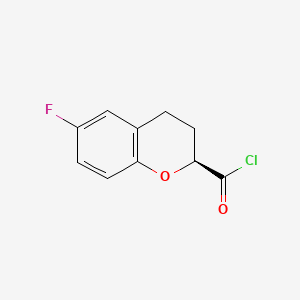
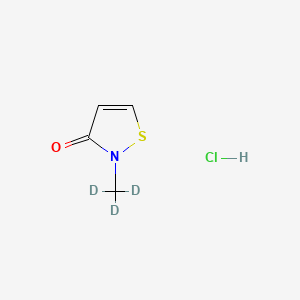
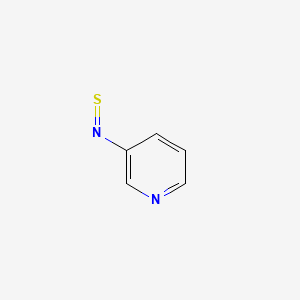
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
